Mirodenafil
Overview
Description
Mirodenafil is a member of the class of pyrrolopyrimidines and belongs to the drug class PDE5 inhibitors, which includes avanafil, sildenafil, tadalafil, udenafil, and vardenafil . It is used as the first-line treatment for erectile dysfunction . Developed by SK Chemicals Life Science, mirodenafil is marketed in Korea under the trade name Mvix .
Molecular Structure Analysis
The molecular formula of Mirodenafil is C26H37N5O5S . The structure of Mirodenafil includes a 5- { [4- (2-hydroxyethyl)piperazin-1-yl]sulfonyl}-2-propoxyphenyl group at position 2, an ethyl group at position 5, and a propyl group at position 7 .Physical And Chemical Properties Analysis
Mirodenafil has a molecular weight of 531.7 g/mol . It is a sulfonamide, a pyrrolopyrimidine, a N-alkylpiperazine, a primary alcohol, and an aromatic ether .Scientific Research Applications
Efficacy in Treating Erectile Dysfunction
Mirodenafil has demonstrated significant efficacy in improving erectile function in men with ED. Clinical trials have shown that both 50 mg and 100 mg doses of Mirodenafil significantly enhance erectile function, orgasmic function, sexual desire, and satisfaction with intercourse in Korean men with ED of various etiologies and severities. These improvements were observable after just 4 weeks of treatment, with patients experiencing enhanced overall satisfaction in aspects such as sexual life, relationships with partners and family, and life in general. The treatment was well tolerated, with most adverse events being mild and resolving spontaneously (Paick et al., 2008; Paick et al., 2010).
Interaction with Other Medications
Research has also focused on Mirodenafil's interactions with other medications. Studies assessing its pharmacokinetic properties when administered with alcohol, ketoconazole (a potent CYP3A4 inhibitor), rifampicin (a potent CYP3A4 inducer), and tamsulosin (an α1-adrenergic receptor antagonist) suggest that Mirodenafil does not induce significant pharmacokinetic or hemodynamic interactions, indicating its potential safety and efficacy in patients taking these medications (Bo-Hyung Kim et al., 2009; K. Shin et al., 2009; N. Gu et al., 2012).
Therapeutic Potential Beyond Erectile Dysfunction
Mirodenafil's therapeutic potential extends beyond treating ED. Studies have explored its effects on bladder function in female rats with partial bladder outlet obstruction, demonstrating that Mirodenafil may increase contraction intervals and potentially decrease bladder overactivity. These effects are hypothesized to be related to intracellular communication mechanisms involving connexin 43, suggesting Mirodenafil's potential utility in addressing bladder dysfunction (J. Kang et al., 2013). Additionally, Mirodenafil has been investigated for its efficacy in middle-aged male patients with chronic prostatitis/chronic pelvic pain syndrome, showing significant symptomatic improvement, further highlighting its broad therapeutic potential (D. Kong et al., 2014).
Future Directions
Mirodenafil is effective, safe, and well-tolerated in men with both ED and hypertension or lower urinary tract symptoms (LUTS)/benign prostatic hyperplasia (BPH) who are taking concomitant antihypertensive medications or α1-blockers . Its potential for chronic dosing in the treatment of ED is also being explored .
properties
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJFNYMSCFYZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881265 | |
Record name | Mirodenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirodenafil | |
CAS RN |
862189-95-5 | |
Record name | Mirodenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862189-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirodenafil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirodenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11792 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirodenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIRODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504G362H0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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